molecular formula C7H4O4 B3386987 5-Hydroxy-1,3-benzodioxol-2-one CAS No. 78213-00-0

5-Hydroxy-1,3-benzodioxol-2-one

Cat. No. B3386987
CAS RN: 78213-00-0
M. Wt: 152.1 g/mol
InChI Key: OQNUCIIXJQPBRZ-UHFFFAOYSA-N
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Description

5-Hydroxy-1,3-benzodioxol-2-one is a chemical compound with the molecular formula C7H4O4 . It has an average mass of 152.104 Da and a monoisotopic mass of 152.010956 Da . It is also known by other names such as 1,3-Benzodioxol-2-one, 5-hydroxy- .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research. For instance, a study on benzodioxol derivatives as COX inhibitors synthesized twelve novel compounds (aryl acetate and aryl acetic acid groups) to identify the most potent and selective towards COX1 and COX2 .


Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 4 oxygen atoms, and 4 hydrogen atoms . The InChI string representation of the molecule is InChI=1S/C7H4O4/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3,8H .

Scientific Research Applications

HMF has been extensively studied for its potential applications in various fields, including food science, pharmaceuticals, and materials science. In food science, HMF is used as an indicator of food quality and freshness, as well as a flavoring agent and a natural preservative. In pharmaceuticals, HMF has been shown to have anticancer, anti-inflammatory, and antimicrobial properties. In materials science, HMF is used as a building block for the synthesis of various polymers and materials.

Advantages and Limitations for Lab Experiments

HMF has several advantages for lab experiments, including its availability, stability, and low cost. HMF is also relatively easy to synthesize and purify, making it a convenient starting material for various reactions. However, HMF has some limitations, such as its low solubility in water and its tendency to undergo degradation and polymerization under certain conditions.

Future Directions

There are several future directions for HMF research, including the development of new synthetic methods, the exploration of its potential applications in drug discovery and materials science, and the investigation of its safety and toxicity. HMF has also been proposed as a potential biofuel feedstock, and research in this area is ongoing.
Conclusion
In conclusion, HMF is a naturally occurring organic compound with significant potential applications in various fields, including food science, pharmaceuticals, and materials science. HMF has been shown to have various biochemical and physiological effects, and its mechanism of action is still being studied. While HMF has several advantages for lab experiments, there are also some limitations, and further research is needed to fully understand its potential and limitations.

properties

IUPAC Name

5-hydroxy-1,3-benzodioxol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O4/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNUCIIXJQPBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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